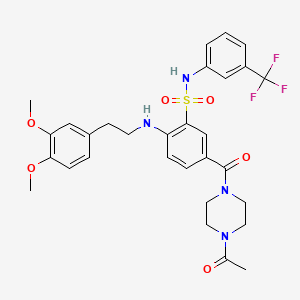
5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C30H33F3N4O6S and its molecular weight is 634.67. The purity is usually 95%.
BenchChem offers high-quality 5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Carbonic Anhydrase Inhibition :
- Compounds similar to 5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide have been studied for their ability to inhibit different isoforms of carbonic anhydrase. These compounds, including substituted 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamides, demonstrate potential in identifying new therapeutics for diseases where carbonic anhydrase is involved (Mancuso et al., 2020).
Antitumor Activity :
- Similar benzenesulfonamide derivatives have exhibited in vitro antitumor activity against certain cancer cell lines. These findings suggest the potential use of these compounds in cancer treatment, particularly for specific cell lines such as HepG2 and MCF-7 (Fahim & Shalaby, 2019).
Antimicrobial Activity :
- Novel benzenesulfonamide derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential as antimicrobial agents, which could lead to new treatments for infections (Al‐Azmi & Mahmoud, 2020).
Inhibitory Properties Against Various Enzymes :
- Compounds with benzenesulfonamide moieties have been investigated for their inhibitory effects on enzymes like carbonic anhydrase I and II. These studies suggest that derivatives of benzenesulfonamides could be effective in targeting specific enzymes for therapeutic purposes (Gul et al., 2016).
Photodynamic Therapy Applications :
- Some benzenesulfonamide derivatives have been studied for their properties related to photodynamic therapy, particularly in cancer treatment. These compounds demonstrate potential as photosensitizers, which can be used to treat certain types of cancer (Pişkin et al., 2020).
Supramolecular Architecture and Molecular Conformation :
- Research on arylsulfonamide derivatives has also focused on understanding their molecular conformation and crystal assembly. This knowledge is crucial for the development of more effective pharmaceutical compounds (Fernandes et al., 2011).
Enzyme Inhibitors for Various Diseases :
- Sulfonamides incorporating bioisosteres have been found to be potent inhibitors of several human carbonic anhydrase isoforms. These findings are significant for developing treatments for diseases where these enzymes play a role (Chiaramonte et al., 2019).
特性
IUPAC Name |
5-(4-acetylpiperazine-1-carbonyl)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33F3N4O6S/c1-20(38)36-13-15-37(16-14-36)29(39)22-8-9-25(34-12-11-21-7-10-26(42-2)27(17-21)43-3)28(18-22)44(40,41)35-24-6-4-5-23(19-24)30(31,32)33/h4-10,17-19,34-35H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKPLUBGAFMVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)NCCC3=CC(=C(C=C3)OC)OC)S(=O)(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33F3N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

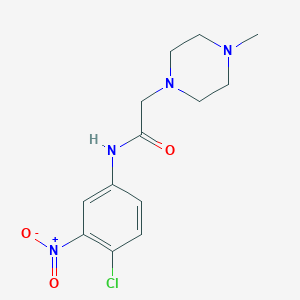
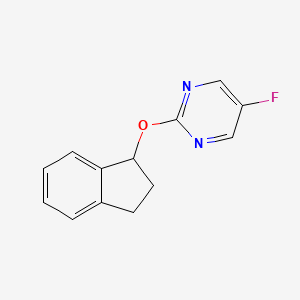

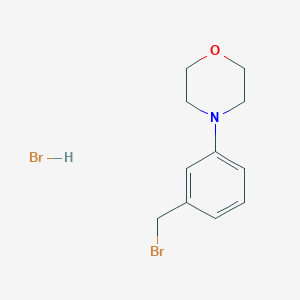
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone](/img/structure/B2767050.png)
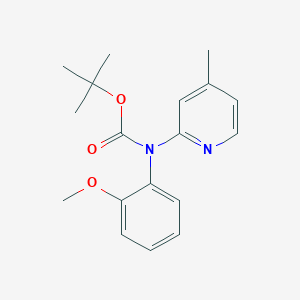
![N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2767053.png)

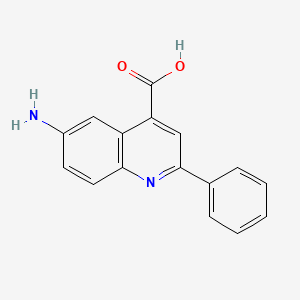
![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2767058.png)


![Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate](/img/structure/B2767062.png)
